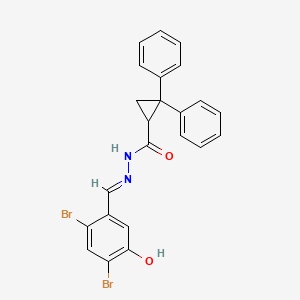
2-methoxy-4-(1-piperidinylmethyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxy-4-(1-piperidinylmethyl)phenol, also known as MPMP, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is a derivative of phenol and piperidine and has been studied for its unique properties that make it a promising candidate for drug development.
作用机制
The mechanism of action of 2-methoxy-4-(1-piperidinylmethyl)phenol is not fully understood, but it is believed to involve the modulation of the opioid and serotonin receptors in the central nervous system. 2-methoxy-4-(1-piperidinylmethyl)phenol has been shown to bind to the mu-opioid receptor, which is responsible for the analgesic effects of opioids. Additionally, 2-methoxy-4-(1-piperidinylmethyl)phenol has been shown to inhibit the reuptake of serotonin, which is involved in the regulation of mood and pain perception.
Biochemical and Physiological Effects:
2-methoxy-4-(1-piperidinylmethyl)phenol has been shown to have a number of biochemical and physiological effects in animal models. The compound has been shown to reduce pain sensitivity and inflammation, as well as improve mood and cognitive function. 2-methoxy-4-(1-piperidinylmethyl)phenol has also been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
The advantages of using 2-methoxy-4-(1-piperidinylmethyl)phenol in lab experiments include its high potency and specificity for the opioid and serotonin receptors. 2-methoxy-4-(1-piperidinylmethyl)phenol is also relatively easy to synthesize and can be produced in large quantities. However, the limitations of using 2-methoxy-4-(1-piperidinylmethyl)phenol in lab experiments include its potential toxicity and the need for specialized expertise in organic chemistry for its synthesis.
未来方向
There are several future directions for research on 2-methoxy-4-(1-piperidinylmethyl)phenol. One area of interest is the development of 2-methoxy-4-(1-piperidinylmethyl)phenol-based drugs for the treatment of chronic pain. Another area of interest is the investigation of the neuroprotective effects of 2-methoxy-4-(1-piperidinylmethyl)phenol and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of 2-methoxy-4-(1-piperidinylmethyl)phenol and to optimize its synthesis for use in drug development.
合成方法
The synthesis of 2-methoxy-4-(1-piperidinylmethyl)phenol involves the reaction of 2-methoxyphenol and piperidine in the presence of a catalyst. The reaction takes place under specific conditions and requires expertise in organic chemistry. The yield of 2-methoxy-4-(1-piperidinylmethyl)phenol can be improved by optimizing the reaction parameters such as temperature, time, and reactant concentration.
科学研究应用
2-methoxy-4-(1-piperidinylmethyl)phenol has been extensively studied for its potential applications as an analgesic and anti-inflammatory agent. The compound has shown promising results in preclinical studies, where it has exhibited significant analgesic and anti-inflammatory effects in animal models. 2-methoxy-4-(1-piperidinylmethyl)phenol has also been studied for its potential use in the treatment of neuropathic pain and cancer pain.
属性
IUPAC Name |
2-methoxy-4-(piperidin-1-ylmethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-16-13-9-11(5-6-12(13)15)10-14-7-3-2-4-8-14/h5-6,9,15H,2-4,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZDFGOUPCCFCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-ethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5874770.png)
![2-[(4-chlorobenzyl)thio]-N-(2-chlorophenyl)acetamide](/img/structure/B5874779.png)
![N-{5-[(4-tert-butylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5874787.png)

![2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl acetate](/img/structure/B5874799.png)
![2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5874812.png)


![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)butanamide](/img/structure/B5874829.png)
![5-[(1H-benzimidazol-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5874836.png)
![[2-(4-Bromo-phenyl)-2-oxo-ethyl]-(4,6-dimethyl-pyrimidin-2-yl)-cyanamide](/img/structure/B5874853.png)
![2-[(2-methylbenzyl)(propyl)amino]ethanol](/img/structure/B5874856.png)

![1-{4-[2-hydroxy-3-(4-morpholinyl)propoxy]phenyl}-1-propanone](/img/structure/B5874862.png)